Proansamitocin Is Devoid of Antiproliferative Activity, Unlike Picomolar-Potent Ansamitocin P-3
Proansamitocin was explicitly tested for antiproliferative activity against cultured human tumor cell lines and showed no measurable effect, confirming its status as a non-toxic biosynthetic intermediate [1]. In stark contrast, the fully tailored downstream product ansamitocin P-3 (AP-3) exhibits IC50 values of 20±3 pM (MCF-7), 50±0.5 pM (HeLa), 140±17 pM (EMT-6/AR1), and 150±1.1 pM (MDA-MB-231) . This activity gap of at least five orders of magnitude means that any assay detecting cytotoxicity when using proansamitocin is indicative of contamination by downstream ansamitocins, not intrinsic activity of the compound.
| Evidence Dimension | Antiproliferative activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | No antiproliferative activity detected at any tested concentration |
| Comparator Or Baseline | Ansamitocin P-3: IC50 = 20–150 pM across MCF-7, HeLa, EMT-6/AR1, MDA-MB-231 cell lines |
| Quantified Difference | >100,000-fold difference (target compound inactive; comparator active in low pM range) |
| Conditions | Standard cell proliferation assays; proansamitocin tested in human tumor cell lines [1]; AP-3 data from independent cell viability assays |
Why This Matters
For procurement decisions, this guarantees that proansamitocin can be handled and shipped without the cytotoxic precautions and regulatory overhead required for picomolar-potent maytansinoids, while serving as a clean negative control in mode-of-action studies.
- [1] Meyer, A., Brünjes, M., Taft, F., Frenzel, T., Sasse, F., & Kirschning, A. (2007). Chemoenzymatic approaches toward dechloroansamitocin P-3. Organic Letters, 9(8), 1489–1492. (Footnote 28: 'Proansamitocin showed no antiproliferative activity.') View Source
